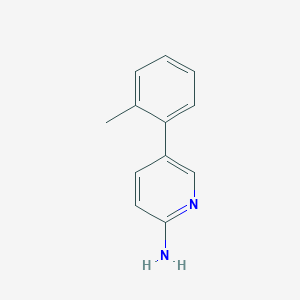

5-(2-Methylphenyl)pyridin-2-amine

Description

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that serve as essential frameworks in numerous areas of chemical science. researchgate.net The nitrogen atom within the pyridine ring imparts unique electronic properties, making it a versatile building block in both organic and medicinal chemistry. nih.gov The reactivity and polarity of the pyridine moiety, influenced by the nitrogen atom, allow for enhanced binding specificity and strength with biological receptors. nih.gov Research in pyridine chemistry is vast, encompassing the development of new synthetic methodologies and the exploration of their applications. researchgate.net The functionalization of the pyridine ring is a key area of study, as the position of substituents can dramatically alter the compound's chemical and biological properties. rsc.orgresearchgate.net

Substituted pyridin-2-amines are a particularly important class of pyridine derivatives. The 2-aminopyridine (B139424) scaffold is a common feature in many biologically active molecules and serves as a crucial intermediate in the synthesis of more complex structures. nih.gov The presence of the amino group at the 2-position provides a site for further chemical modification, allowing for the construction of diverse molecular architectures. libretexts.org These compounds are often synthesized through methods like the Goldberg reaction or multicomponent reactions, highlighting the ongoing efforts to develop efficient synthetic routes. nih.gov The versatility of substituted pyridin-2-amines makes them valuable targets for organic chemists aiming to create novel compounds with potential applications in various fields, including medicinal chemistry.

The primary research objective for 5-(2-Methylphenyl)pyridin-2-amine is to elucidate its fundamental chemical properties and explore its potential as a building block in organic synthesis. Key areas of investigation include the development of efficient synthetic routes, such as those utilizing Suzuki cross-coupling reactions, and the thorough characterization of the compound's structure and reactivity. nih.gov A significant part of the research focuses on understanding how the specific arrangement of the amino and methylphenyl groups influences the molecule's electronic and steric properties. This knowledge is essential for predicting its behavior in further chemical transformations and for identifying potential applications in areas such as materials science or as a precursor to more complex, biologically active molecules.

Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1246816-77-9 |

Detailed Research Findings

The synthesis of 5-aryl-2-methylpyridin-3-amine derivatives has been successfully achieved through palladium-catalyzed Suzuki cross-coupling reactions. nih.gov This method has proven effective for coupling 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, demonstrating the versatility of this approach for creating a library of novel pyridine derivatives. nih.gov While this research focuses on a structural isomer of the title compound, the methodologies are highly relevant.

Specifically, for the synthesis of compounds like this compound, a similar Suzuki cross-coupling strategy would be employed, reacting a halogenated 2-aminopyridine with 2-methylphenylboronic acid. The efficiency of such reactions is often high, providing good yields of the desired biaryl product. researchgate.net The conditions for these reactions, including the choice of palladium catalyst, base, and solvent system, are critical for optimizing the yield and purity of the final product. nih.govresearchgate.net

Further research into this compound would likely involve a detailed spectroscopic analysis to confirm its structure, including techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Computational studies, such as Density Functional Theory (DFT), could also be employed to understand the molecule's electronic structure and predict its reactivity. nih.gov These combined experimental and theoretical approaches provide a comprehensive understanding of this specific chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-4-2-3-5-11(9)10-6-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGWKXUIDHFROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602416 | |

| Record name | 5-(2-Methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503536-76-3 | |

| Record name | 5-(2-Methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 2 Methylphenyl Pyridin 2 Amine

Retrosynthetic Analysis and Strategic Disconnections for 5-(2-Methylphenyl)pyridin-2-amine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are considered, revolving around the formation of the C-C bond between the pyridine (B92270) and phenyl rings, and the formation of the C-N bond of the amino group.

Strategy 1: C(5)-Aryl Bond Disconnection (Suzuki-Miyaura or similar cross-coupling)

This is a powerful and widely used strategy that disconnects the molecule at the bond between the pyridine C-5 position and the tolyl group. This leads to a 5-halopyridin-2-amine and a tolylboronic acid (or a related organometallic reagent) as the key synthons. The forward reaction is a transition metal-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling.

Strategy 2: C(2)-Amino Bond Disconnection (Buchwald-Hartwig Amination)

This approach involves the disconnection of the C-N bond at the 2-position of the pyridine ring. This retrosynthetic step suggests a 2-halopyridine (or triflate) bearing the 5-(2-methylphenyl) group and an amine or ammonia (B1221849) equivalent as the starting materials. The corresponding synthetic step is typically a Buchwald-Hartwig amination.

Strategy 3: Pyridine Ring Formation (Cyclization)

Development of Novel Synthetic Pathways

Building upon the retrosynthetic analysis, several modern synthetic methodologies have been developed and refined for the efficient synthesis of this compound and related compounds.

Transition Metal-Catalyzed Cross-Coupling Approaches to this compound

Transition metal catalysis, particularly with palladium, has revolutionized the formation of C-C and C-N bonds, offering mild conditions and broad substrate scope. snnu.edu.cnwikipedia.org

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl compounds. nih.gov This reaction typically involves the palladium-catalyzed cross-coupling of a halide (or triflate) with an organoboron compound.

For the synthesis of this compound, this would involve the reaction of a 5-halo-2-aminopyridine (e.g., 5-bromo-2-aminopyridine) with 2-methylphenylboronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling to form 5-Aryl-2-aminopyridines nih.gov

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

| 1 | 5-Bromo-2-aminopyridine | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | >95 |

| 2 | 5-Iodo-2-aminopyridine | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 92 |

This table presents representative data and specific yields may vary based on precise reaction conditions and scale.

Recent advancements have focused on developing more active and stable catalyst systems to improve efficiency and expand the scope to include less reactive aryl chlorides. researchgate.net

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. wikipedia.orglibretexts.org In the context of synthesizing this compound, this reaction would be employed to introduce the amino group at the C-2 position of a pre-formed 5-(2-methylphenyl)pyridine core.

The typical substrates would be 2-bromo-5-(2-methylphenyl)pyridine or 2-chloro-5-(2-methylphenyl)pyridine, which would be coupled with an ammonia equivalent or a protected amine, followed by deprotection. The use of specialized phosphine (B1218219) ligands is critical to the success of these reactions. researchgate.net

Table 2: Key Ligands for Buchwald-Hartwig Amination of (Hetero)aryl Halides libretexts.orgresearchgate.net

| Ligand | Structure | Typical Application |

| XPhos | General for aryl chlorides and bromides. | |

| RuPhos | Effective for sterically hindered substrates. | |

| BrettPhos | Useful for a broad range of amines. |

This table highlights common ligands; the optimal choice depends on the specific substrates and reaction conditions.

A practical approach for the amination of 2-bromopyridines with volatile amines has been developed using sealed tubes, providing an expedient route to various aminopyridines. researchgate.net

Direct C-H activation has emerged as an atom-economical and efficient strategy for the synthesis of complex molecules. rsc.orgresearchgate.net For the synthesis of this compound, a C-H arylation approach could be envisioned. This would involve the direct coupling of 2-aminopyridine (B139424) with a 2-halotoluene or another suitable arylating agent.

The regioselectivity of pyridine C-H functionalization can be challenging due to the coordinating ability of the ring nitrogen. researchgate.net However, methods have been developed to achieve selective arylation at the C-5 position. These often involve the use of specific directing groups or carefully chosen reaction conditions. nih.gov

Cyclization Reactions for Pyridine Ring Formation

Constructing the pyridine ring from acyclic precursors offers an alternative and sometimes more convergent route to substituted pyridines like this compound. baranlab.org

One common strategy is the condensation of α,β-unsaturated ketones with enamines or other nitrogen-containing synthons. For the target molecule, this could involve the reaction of a suitably substituted enamine with a derivative of 2-methylcinnamaldehyde.

Another approach is the cascade reaction of 1,1-enediamines with (E)-ethyl 2-oxo-4-phenylbut-3-enoates, which has been shown to produce 4-aryl-2-aminopyridines regioselectively. researchgate.net While this specific example leads to a 4-aryl product, modifications to the starting materials could potentially be adapted for the synthesis of 5-aryl isomers.

A base-promoted cascade reaction of N-propargylic β-enaminones with formamides has also been reported for the synthesis of densely substituted 2-aminopyridines. dicp.ac.cn This method generates the 2-aminopyridine core in a single step from acyclic precursors.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is a pivotal area of research, aiming to reduce the environmental impact of its production. Key strategies include the use of solvent-free reaction conditions and the development of recyclable catalytic systems.

Solvent-Free Reactions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry, minimizing waste and reducing the use of hazardous organic solvents. The Suzuki-Miyaura cross-coupling, a powerful method for forming the carbon-carbon bond central to the structure of this compound, has been successfully adapted to solvent-free conditions for related compounds. researchgate.netnih.gov For instance, the coupling of (hetero)aryl bromides and chlorides with pinacol (B44631) arylboronates has been achieved with high yields using conventional palladium catalysts like bis(triphenylphosphine)palladium(II) chloride or palladium(II) acetate/SPhos under air. researchgate.net Mechanochemical approaches, utilizing ball milling, have also emerged as a viable solvent-free method for Suzuki-Miyaura cross-coupling reactions of amides, demonstrating excellent chemoselectivity and functional group tolerance. nih.gov While specific data for the solvent-free synthesis of this compound is not extensively documented, these analogous systems provide a strong foundation for its development.

A hypothetical solvent-free synthesis of this compound could involve the reaction of 5-bromo-2-aminopyridine with 2-methylphenylboronic acid, as outlined in the table below.

Table 1: Hypothetical Solvent-Free Suzuki-Miyaura Coupling for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Expected Outcome |

| 5-Bromo-2-aminopyridine | 2-Methylphenylboronic acid | Pd(OAc)₂/SPhos | Solid-state, mechanochemical milling | High yield of this compound with minimal solvent waste. |

Catalyst Reuse and Recyclability

The development of recyclable catalysts is another cornerstone of green synthetic chemistry, addressing the economic and environmental costs associated with precious metal catalysts like palladium. mdpi.com Significant progress has been made in creating heterogeneous and recyclable palladium catalysts for Suzuki-Miyaura cross-coupling reactions. mdpi.comacs.orgorganic-chemistry.org For example, a Merrifield resin-supported phenanthroline-palladium(II) complex has demonstrated high activity and stability, allowing it to be recycled at least ten times without a significant loss of activity in the synthesis of biaryls. organic-chemistry.org Similarly, LaPO₄·Pd nanocatalysts have been shown to be efficient and reusable for up to five consecutive runs in the aqueous-medium synthesis of biaryls. nih.govacs.org

These recyclable catalyst systems offer a promising avenue for the sustainable production of this compound. The catalyst can be recovered after the reaction, for instance by simple filtration, and reused in subsequent batches, thereby reducing waste and production costs.

Table 2: Examples of Recyclable Catalysts in Suzuki-Miyaura Reactions Applicable to this compound Synthesis

| Catalyst | Support/Ligand | Solvent | Recyclability | Reference |

| Palladium(II) | Merrifield Resin-Phenanthroline | Ethanol (B145695) | At least 10 cycles | organic-chemistry.org |

| Palladium Nanoparticles | Lanthanum Phosphate | Water | Up to 5 cycles | nih.govacs.org |

| Palladium(II) Acetate | Glycidylazide Polymer (GAP) | - | Up to 10 cycles (homogeneous) | acs.org |

Optimization of Reaction Conditions for High Yield and Selectivity

Achieving high yield and selectivity is paramount in the synthesis of this compound. This requires careful optimization of various reaction parameters, including ligand design, catalyst screening, temperature, pressure, and reaction time.

Ligand Design and Catalyst Screening

The choice of ligand is crucial in palladium-catalyzed cross-coupling reactions as it significantly influences the catalyst's activity, stability, and selectivity. organic-chemistry.orgnih.govnih.gov For the synthesis of 5-aryl-2-aminopyridines, various phosphine-based ligands have been investigated. Buchwald-type ligands, such as SPhos and XPhos, are often effective for the Suzuki-Miyaura coupling of heteroaryl compounds. nih.gov The development of novel ligands, such as dialkyl-2-(N-arylindolyl)phosphines (cataCXium P), has enabled the amination of aryl chlorides under mild conditions with high catalyst productivity. nih.gov

Catalyst screening is an essential step to identify the most efficient system for a specific transformation. For the synthesis of this compound, a screen would typically involve various palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a library of ligands to determine the optimal pairing for maximizing yield and minimizing by-products. The site-selectivity in the coupling of di- or poly-halogenated pyridines can also be influenced by the choice of ligand and catalyst system. rsc.orgnih.gov

Temperature, Pressure, and Time Parameters

The optimization of physical parameters such as temperature, pressure, and reaction time is critical for maximizing the efficiency and selectivity of the synthesis. Suzuki-Miyaura reactions are often conducted at elevated temperatures to facilitate catalytic turnover. acs.org For instance, a study on the synthesis of biaryls using a LaPO₄·Pd nanocatalyst found that 80 °C was the optimal temperature. nih.gov However, the development of highly active catalyst systems can enable reactions to proceed at lower temperatures, which is advantageous for substrates with thermally sensitive functional groups.

Reaction time is another key variable that needs to be optimized to ensure complete conversion without the formation of degradation products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for determining the optimal reaction time. While pressure is not always a critical parameter for Suzuki-Miyaura reactions, it can be a factor in certain catalytic systems or when using gaseous reactants.

Table 3: Impact of Reaction Parameters on Suzuki-Miyaura Coupling of Aryl Halides

| Parameter | General Impact | Optimization Goal |

| Ligand | Influences catalyst activity, stability, and selectivity. | Identify a ligand that provides high turnover number and frequency, and desired regioselectivity. |

| Catalyst | Determines the overall reaction rate and efficiency. | Find a palladium source that is both highly active and stable under the reaction conditions. |

| Temperature | Affects reaction rate and potential for side reactions. | Determine the lowest possible temperature for efficient conversion to minimize energy consumption and by-product formation. |

| Time | Dictates the extent of reactant conversion. | Achieve complete conversion in the shortest time possible to maximize throughput. |

Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges and considerations. mdpi.comrsc.org A robust and scalable process must be economically viable, safe, and environmentally responsible.

Key factors to consider for scalability include:

Cost of Goods (CoG): The price of starting materials, catalysts, and solvents significantly impacts the economic feasibility of the process. The use of expensive ligands or catalysts may be prohibitive on a large scale.

Process Safety: The potential hazards associated with reagents, intermediates, and reaction conditions (e.g., exotherms, high pressures) must be thoroughly assessed and mitigated.

Catalyst Loading and Removal: Minimizing the amount of palladium catalyst used is crucial due to its high cost. Efficient methods for removing residual palladium from the final product are also necessary, especially for pharmaceutical applications, to meet stringent regulatory limits. acs.org

Work-up and Purification: The isolation and purification of the final product should be straightforward and high-yielding. Procedures that require complex chromatographic separations are generally not suitable for large-scale production.

Continuous Flow Chemistry: Continuous flow reactors offer several advantages for scaling up chemical processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation. mdpi.com This technology is being increasingly explored for the synthesis of pharmaceutical intermediates.

The development of a scalable synthesis for this compound will likely rely on a well-optimized Suzuki-Miyaura cross-coupling reaction using a highly active and robust palladium catalyst with a cost-effective ligand. The process will need to be rigorously tested to ensure reproducibility and to identify any potential issues that may arise during scale-up.

Mechanistic Investigations of Reactions Involving 5 2 Methylphenyl Pyridin 2 Amine

Elucidation of Reaction Mechanisms for 5-(2-Methylphenyl)pyridin-2-amine Transformations

While specific studies on this compound are scarce, the general mechanistic pathway for its probable synthesis via a Suzuki-Miyaura coupling is well-documented. nih.gov The catalytic cycle is understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Identification of Reaction Intermediates

The catalytic cycle for the formation of this compound would theoretically involve the following intermediates:

Palladium(0) Complex: The active catalyst is a low-valent palladium(0) species, typically stabilized by phosphine (B1218219) ligands.

Aryl-Palladium(II) Complex: The reaction initiates with the oxidative addition of the 5-halopyridin-2-amine to the palladium(0) complex, forming a palladium(II) intermediate.

Palladium(II)-Boronate Complex: Following oxidative addition, the organoboron reagent (e.g., 2-methylphenylboronic acid) coordinates to the palladium(II) center. This step is often facilitated by a base, which activates the boronic acid.

Diaryl-Palladium(II) Complex: The transmetalation step involves the transfer of the 2-methylphenyl group from the boron atom to the palladium center, displacing the halide and forming a diaryl-palladium(II) complex.

Determination of Rate-Determining Steps

For many Suzuki-Miyaura reactions, the rate-determining step can be either the oxidative addition or the transmetalation. nih.gov In the case of coupling reactions involving 2-substituted nitrogen-containing heteroaryl compounds, such as a 2-aminopyridine (B139424) derivative, the transmetalation step is often found to be particularly sluggish. nih.gov This difficulty can be attributed to the electron-deficient nature of the heteroaryl ring and potential coordination of the pyridine (B92270) nitrogen to the palladium center, which can inhibit the desired catalytic turnover. nih.gov Therefore, it is plausible that the transmetalation of the 2-methylphenyl group to the palladium complex bearing the 2-aminopyridyl moiety would be the rate-limiting step in the synthesis of this compound.

Kinetic and Thermodynamic Studies

Specific experimental data on the kinetics and thermodynamics of reactions involving this compound are not readily found in published literature. The following sections outline the types of studies that would be necessary to characterize the reaction energetics.

Activation Energy Calculations

To determine the activation energy for the formation of this compound, kinetic studies would be required. By measuring the reaction rate at various temperatures and applying the Arrhenius equation, the activation energy (Ea) could be calculated. Such data would provide insight into the energy barrier that must be overcome for the reaction to proceed.

| Hypothetical Reaction Step | Postulated Activation Energy (Ea) |

| Oxidative Addition | Moderate |

| Transmetalation | High (Potentially Rate-Limiting) |

| Reductive Elimination | Low |

This table is illustrative and based on general principles of Suzuki-Miyaura reactions involving heteroaromatic substrates. Actual values would require experimental determination.

Reaction Enthalpy and Entropy Profiling

Enthalpy (ΔH): The formation of a new carbon-carbon bond is typically an exothermic process, so a negative ΔH would be expected for the synthesis of this compound.

Entropy (ΔS): As the reaction involves the coupling of two molecules to form one, a decrease in entropy (negative ΔS) would be anticipated.

| Thermodynamic Parameter | Expected Value for Formation |

| Enthalpy of Reaction (ΔH) | Negative (Exothermic) |

| Entropy of Reaction (ΔS) | Negative |

This table represents a theoretical prediction based on analogous chemical reactions.

Role of Electronic and Steric Effects in this compound Reactivity

The reactivity of the precursors in the synthesis of this compound is governed by a combination of electronic and steric factors.

Electronic Effects: The 2-amino group on the pyridine ring is an electron-donating group, which increases the electron density of the ring and can facilitate oxidative addition. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, which can deactivate the ring towards electrophilic attack and slow down the rate of transmetalation. nih.gov The 2-methyl group on the phenyl ring is weakly electron-donating, which can slightly enhance the nucleophilicity of the organoboron reagent.

Steric Effects: The methyl group at the 2-position of the phenyl ring introduces significant steric hindrance. This steric bulk can impede the approach of the organoboron reagent to the palladium center during the transmetalation step, potentially slowing down the reaction rate. The choice of phosphine ligands on the palladium catalyst is crucial to mitigate these steric clashes. Bulky and electron-rich phosphine ligands are often employed to promote both oxidative addition and reductive elimination while accommodating sterically demanding substrates. researchgate.net An "aminative Suzuki-Miyaura coupling" has also been reported, which involves a formal nitrene insertion and could be influenced by steric factors. researchgate.netsnnu.edu.cn

Solvent Effects on Reaction Pathways

The choice of solvent can profoundly influence the reaction pathways, rates, and selectivity of chemical transformations involving this compound. While specific mechanistic studies detailing solvent effects on this particular compound are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from established principles of physical organic chemistry and studies on analogous aromatic amines and aminopyridine derivatives. The solvent's role extends beyond merely dissolving reactants; it can actively participate in the reaction mechanism through stabilization of reactants, intermediates, and transition states, thereby altering the energy landscape of the reaction.

The influence of a solvent is multifaceted, primarily governed by its polarity, protic or aprotic nature, and its ability to engage in specific interactions such as hydrogen bonding. wikipedia.orgnumberanalytics.com These characteristics can dictate the operative reaction mechanism, for instance, favoring a polar nucleophilic aromatic substitution (SNAr) pathway or a single electron transfer (SET) mechanism. nih.gov

General Principles of Solvent Effects

The effect of solvent polarity on reaction rates can often be rationalized by considering the charge distribution in the reactants and the transition state. wikipedia.orgresearchgate.net According to the Hughes-Ingold rules, reactions that proceed through a transition state that is more charged than the reactants will be accelerated by an increase in solvent polarity. wikipedia.org Conversely, reactions where the charge is more dispersed or neutralized in the transition state will be slowed by more polar solvents. wikipedia.org

For reactions involving aminopyridines, such as N-alkylation or acylation, the transition state typically involves the development of charge. Therefore, polar solvents are generally expected to increase the reaction rate by stabilizing this charged transition state more effectively than the neutral reactants.

Solvent Polarity and Reaction Rate

The rate of reactions, such as nucleophilic aromatic substitution (SNAr), is significantly affected by the solvent's polarity and its ability to solvate charged species. nih.gov In the reactions of aminopyridines, the solvent's ability to stabilize charged intermediates is crucial. wikipedia.org

Polar solvents can enhance reaction rates for reactions involving polar reactants by stabilizing charged intermediates and transition states. researchgate.net Conversely, nonpolar solvents may accelerate reactions involving nonpolar reactants by minimizing solvation effects. researchgate.net The interplay between solvent polarity and reaction kinetics is a critical factor in optimizing synthetic processes. researchgate.net

Kinetic studies on related systems, such as the reaction of substituted anilines with electrophiles, have demonstrated a direct correlation between solvent polarity and reaction rates. For instance, the rate of oxidation of meta-substituted anilines increases with the proportion of acetic acid in a water-acetic acid mixture, which is attributed to the change in solvent polarity. orientjchem.org

The following table illustrates the effect of solvent composition on the pseudo-first-order rate constants (k₁) for the oxidation of various meta-substituted anilines. Although this data is for a different reaction, it exemplifies the general trend of how solvent polarity can influence reaction kinetics.

Table 1: Effect of Varying Solvent Polarity on the Rate of Oxidation of Substituted Anilines

| % Acetic Acid (v/v) | Dielectric Constant (D) | k₁ x 10⁴ (s⁻¹) for m-anisidine | k₁ x 10⁴ (s⁻¹) for m-phenetidine | k₁ x 10⁴ (s⁻¹) for m-toluidine | k₁ x 10⁴ (s⁻¹) for m-fluoroaniline | k₁ x 10⁴ (s⁻¹) for m-chloroaniline | k₁ x 10⁴ (s⁻¹) for m-nitroaniline |

|---|---|---|---|---|---|---|---|

| 30 | 64.90 | 1.89 | 2.12 | 2.55 | 1.55 | 1.33 | 0.45 |

| 40 | 58.12 | 2.45 | 2.76 | 3.31 | 2.02 | 1.73 | 0.58 |

| 50 | 51.34 | 3.18 | 3.58 | 4.30 | 2.62 | 2.25 | 0.76 |

| 60 | 44.56 | 4.13 | 4.65 | 5.59 | 3.40 | 2.92 | 0.99 |

| 70 | 37.78 | 5.37 | 6.05 | 7.27 | 4.42 | 3.80 | 1.28 |

Data derived from kinetic studies on the oxidation of meta-substituted anilines. orientjchem.org

Protic vs. Aprotic Solvents

The distinction between protic (e.g., water, alcohols) and aprotic (e.g., DMSO, DMF, acetonitrile) solvents is particularly important for reactions involving amines. Protic solvents can form hydrogen bonds with the amine nucleophile, which can decrease its nucleophilicity by lowering the energy of the ground state. nih.gov This can lead to a reduction in the reaction rate. nih.gov

In contrast, polar aprotic solvents are excellent at solvating cations but are less effective at solvating anions. This leaves the nucleophile relatively "bare" and more reactive, often leading to significant rate enhancements in SNAr reactions. koreascience.kr Studies on the aminolysis of esters have shown that a change from water to DMSO can lead to rate enhancements. koreascience.kr

For this compound, reactions that rely on its nucleophilic character are likely to be faster in polar aprotic solvents compared to protic solvents of similar polarity.

Specific Solute-Solvent Interactions

Beyond bulk properties like polarity, specific interactions such as hydrogen bonding can play a dominant role in determining reaction pathways. researchgate.netznaturforsch.com The amino group of this compound can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor.

In protic solvents, the solvent molecules can form a cage around the amine, stabilizing it and potentially increasing the activation energy for a subsequent reaction. nih.gov In aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, DMF), there can be strong interactions with the N-H protons of the amine, which can influence its reactivity. nih.gov

The effect of specific and non-specific solute-solvent interactions on reactivity has been demonstrated in the electrochemical oxidation of substituted anilines. znaturforsch.com The results indicated that specific solute-solvent interactions play a dominant role in governing the reactivity. znaturforsch.com

The following table summarizes the expected effects of different solvent types on reactions involving this compound, based on general principles observed in analogous systems.

Table 2: Predicted Solvent Effects on Reactions of this compound

| Solvent Type | Key Properties | Expected Effect on Reactions | Rationale |

|---|---|---|---|

| Polar Protic (e.g., Water, Methanol, Ethanol) | High polarity, Hydrogen bond donor | Slower reaction rates for nucleophilic attack | Stabilization of the ground state of the amine through hydrogen bonding, reducing its nucleophilicity. nih.gov |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | High polarity, Not a hydrogen bond donor | Faster reaction rates for nucleophilic attack | Solvation of the counter-ion (if present) and minimal solvation of the nucleophile, increasing its reactivity. wikipedia.orgkoreascience.kr |

| Nonpolar Aprotic (e.g., Toluene, Hexane) | Low polarity | Very slow or no reaction for polar mechanisms | Inability to stabilize charged intermediates and transition states required for many common reactions of amines. wikipedia.orgresearchgate.net |

Derivatization and Functionalization Strategies of 5 2 Methylphenyl Pyridin 2 Amine

Chemoselective Functionalization of the Amino Group in 5-(2-Methylphenyl)pyridin-2-amine

The exocyclic amino group in this compound is a primary site for a variety of chemical transformations. Its nucleophilic character allows for reactions with a wide range of electrophiles, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

The amino group of this compound can be readily acylated to form amides or reacted with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Amidation is typically achieved by reacting the amine with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acid byproduct. Alternatively, direct coupling with a carboxylic acid can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Sulfonamidation proceeds by treating the amine with a sulfonyl chloride, often in the presence of a base like pyridine, which also serves as the solvent. The resulting sulfonamides are generally stable compounds.

Table 1: Representative Amidation and Sulfonamidation Reactions

| Entry | Reagent | Product Type | General Conditions |

| 1 | Acetyl chloride | Acetamide | Base (e.g., Triethylamine), Inert Solvent (e.g., Dichloromethane), 0 °C to RT |

| 2 | Benzoyl chloride | Benzamide | Base (e.g., Pyridine), 0 °C to RT |

| 3 | p-Toluenesulfonyl chloride | Sulfonamide | Pyridine, RT to gentle heating |

| 4 | Methanesulfonyl chloride | Mesylamide | Base (e.g., Triethylamine), Inert Solvent (e.g., Dichloromethane), 0 °C to RT |

The primary amino group of this compound can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. masterorganicchemistry.comlibretexts.org Imines are versatile intermediates that can be further reduced to secondary amines or used in various cycloaddition and nucleophilic addition reactions. nih.gov

The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration, often promoted by a Dean-Stark apparatus or a dehydrating agent, yields the imine. masterorganicchemistry.comlibretexts.org

Table 2: Synthesis of Imines from this compound

| Entry | Carbonyl Compound | Product Type | General Conditions |

| 1 | Benzaldehyde | N-Benzylidene-5-(2-methylphenyl)pyridin-2-amine | Toluene, cat. p-Toluenesulfonic acid, reflux with Dean-Stark trap |

| 2 | Acetone | N-(Propan-2-ylidene)-5-(2-methylphenyl)pyridin-2-amine | Methanol, cat. Acetic acid, reflux |

| 3 | Cyclohexanone | N-Cyclohexylidene-5-(2-methylphenyl)pyridin-2-amine | Ethanol (B145695), reflux |

The introduction of alkyl or aryl substituents on the amino nitrogen can be achieved through N-alkylation and N-arylation reactions. N-alkylation can be performed using alkyl halides, although this method can sometimes lead to over-alkylation. A more controlled approach is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine in situ, which is then reduced with a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. The "borrowing hydrogen" methodology, using alcohols as alkylating agents in the presence of a suitable transition metal catalyst (e.g., ruthenium or iridium complexes), offers a greener alternative. researchgate.netnih.gov

N-arylation is commonly accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction employs a palladium or copper catalyst with a suitable ligand to couple the amine with an aryl halide or triflate.

Table 3: N-Alkylation and N-Arylation of this compound

| Entry | Reagent | Product Type | General Conditions |

| 1 | Benzyl bromide | N-Benzyl-5-(2-methylphenyl)pyridin-2-amine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), reflux |

| 2 | Benzaldehyde, NaBH₄ | N-Benzyl-5-(2-methylphenyl)pyridin-2-amine | Methanol, RT |

| 3 | Phenylboronic acid, Cu(OAc)₂ | N-Phenyl-5-(2-methylphenyl)pyridin-2-amine | Base, Solvent (e.g., Dichloromethane), O₂ or air |

| 4 | Bromobenzene, Pd₂(dba)₃, BINAP | N-Phenyl-5-(2-methylphenyl)pyridin-2-amine | Base (e.g., NaOtBu), Solvent (e.g., Toluene), reflux |

Functionalization of the Pyridine Core of this compound

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards various functionalization strategies.

Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. organic-chemistry.orgquimicaorganica.org Furthermore, under strongly acidic conditions often used for these reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further deactivating the ring. organic-chemistry.org When substitution does occur, it typically favors the C-3 and C-5 positions relative to the pyridine nitrogen. quimicaorganica.org

In this compound, the amino group at the C-2 position is a strong activating group and directs electrophiles to the ortho (C-3) and para (C-5) positions. However, the C-5 position is already substituted. Therefore, electrophilic attack would be predicted to occur at the C-3 position. The outcome of such reactions can be complex due to the interplay of the activating amino group and the deactivating pyridine nitrogen. To achieve selective substitution, it may be necessary to protect the amino group, for instance, by acetylation, to moderate its activating effect. byjus.com

Table 4: Predicted Electrophilic Aromatic Substitution on the Pyridine Ring

| Entry | Reaction | Predicted Major Product | General Conditions |

| 1 | Bromination | 3-Bromo-5-(2-methylphenyl)pyridin-2-amine | Br₂ in a suitable solvent (e.g., CCl₄ or AcOH) |

| 2 | Nitration | 3-Nitro-5-(2-methylphenyl)pyridin-2-amine | HNO₃/H₂SO₄ (potentially harsh conditions, low yield expected) |

| 3 | Sulfonation | 2-Amino-5-(2-methylphenyl)pyridine-3-sulfonic acid | Fuming H₂SO₄, high temperature |

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, avoiding the need for pre-functionalized substrates. acs.orgnih.gov For 2-aminopyridine (B139424) derivatives, the amino group can act as a directing group to facilitate C-H activation at the C-3 position. Alternatively, in 5-aryl-2-aminopyridines, the pyridine nitrogen can direct the functionalization of the ortho C-H bonds of the aryl substituent.

Recent advancements have also demonstrated remote C-H functionalization at the C-5 position of N-substituted 2-aminopyrimidines, a related heterocyclic system. rsc.org Similar strategies could potentially be adapted for the C-H functionalization of the pyridine ring in this compound at positions that are not readily accessible by classical electrophilic substitution. For instance, direct arylation or alkenylation at the C-4 or C-6 positions could be envisioned with the appropriate directing group and catalytic system.

Table 5: Potential Palladium-Catalyzed C-H Functionalization Reactions

| Entry | Reaction Type | Coupling Partner | Potential Product | General Conditions |

| 1 | C-3 Arylation | Aryl halide | 3-Aryl-5-(2-methylphenyl)pyridin-2-amine | Pd catalyst, ligand, base, high temperature |

| 2 | C-4/C-6 Arylation | Aryl halide | 4-Aryl- or 6-Aryl-5-(2-methylphenyl)pyridin-2-amine | Requires specific directing group strategy |

| 3 | Ortho-C-H Arylation of Tolyl group | Aryl halide | 5-(2-Methyl-X-arylphenyl)pyridin-2-amine | Pd catalyst, directing group on amino N, oxidant |

Halogenation and Subsequent Cross-Coupling at Pyridyl Positions

The pyridine ring of this compound is susceptible to electrophilic halogenation, a critical step for preparing intermediates for cross-coupling reactions. The directing effects of the activating amino group at the C2 position and the aryl group at the C5 position influence the regioselectivity of this transformation. The C3 and C6 positions are the most probable sites for halogenation due to activation by the amino substituent. Reagents such as N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are commonly employed for this purpose.

Once halogenated, the resulting halo-pyridines serve as versatile substrates for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide array of carbon-based substituents, such as aryl, vinyl, and alkynyl groups, at the pyridine core.

The Suzuki-Miyaura cross-coupling, in particular, is a robust method for forming biaryl linkages. mdpi.com While specific studies on the halogenation and cross-coupling of this compound are not extensively documented in the reviewed literature, the behavior of structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine (B1289001), provides valuable insight into the potential transformations. mdpi.com In a typical Suzuki reaction, the halogenated pyridine derivative is coupled with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. mdpi.com

Table 1: Representative Suzuki Cross-Coupling of a Halogenated Aminopyridine Derivative (Data derived from analogous reactions of 5-bromo-2-methylpyridin-3-amine) mdpi.com

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 75 |

| 2-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 72 |

Transformations of the 2-Methylphenyl Moiety

The 2-methylphenyl substituent offers additional sites for functionalization, distinct from the pyridine core. These include the aromatic C-H bonds of the phenyl ring and the C-H bonds of the methyl group.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. baranlab.org In this compound, the pyridyl nitrogen and the exocyclic amino group can cooperatively or individually act as a DMG, directing metalation to specific positions on the 2-methylphenyl ring.

The reaction typically involves treating the substrate with a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), in an anhydrous ethereal solvent at low temperatures. clockss.orgharvard.edu The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce new functional groups. The primary positions for deprotonation on the 2-methylphenyl ring are C6' (ortho to the pyridyl substituent) and C3' (ortho to the methyl group). The inherent acidity of the protons and the steric environment will dictate the precise location of metalation.

Table 2: Potential Electrophiles for Trapping Ortho-Lithiated Intermediates

| Electrophile | Functional Group Introduced |

| D₂O | Deuterium (-D) |

| CH₃I | Methyl (-CH₃) |

| (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

| I₂ | Iodine (-I) |

| DMF | Aldehyde (-CHO) |

| CO₂ | Carboxylic Acid (-COOH) |

Side-Chain Functionalization of the Methyl Group

The benzylic protons of the 2-methyl group are susceptible to functionalization through either radical-based or metalation-based pathways. Benzylic metalation, or deprotonation of the methyl group, can be achieved using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP). clockss.orguwindsor.ca This approach generates a benzylic anion that can react with various electrophiles, allowing for the elongation and diversification of the side chain.

Alternatively, free-radical halogenation, commonly using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide, can selectively introduce a halogen atom onto the methyl group. The resulting benzylic halide is a valuable intermediate that can be converted into a range of other functional groups via nucleophilic substitution or elimination reactions. For instance, hydrolysis can yield the corresponding alcohol, while reaction with sodium cyanide can introduce a nitrile group.

Table 3: Synthetic Transformations of the Benzylic Methyl Group

| Starting Group | Reagent(s) | Resulting Functional Group |

| -CH₃ | 1. LDA or n-BuLi; 2. Electrophile (E) | -CH₂-E |

| -CH₃ | NBS, radical initiator | -CH₂Br |

| -CH₂Br | H₂O, base | -CH₂OH |

| -CH₂OH | PCC or Dess-Martin periodinane | -CHO |

| -CHO | KMnO₄ or Jones reagent | -COOH |

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity is a paramount consideration in the derivatization of this compound, given the multiple, non-equivalent reaction sites.

Pyridyl Halogenation: The regiochemical outcome of electrophilic halogenation on the pyridine ring is governed by the combined directing effects of the C2-amino and C5-aryl groups. The amino group is a strong activating ortho-, para-director, which would favor substitution at the C3 and C5 positions. Since C5 is blocked, the C3 position is a highly likely site for functionalization. The influence of the 2-methylphenyl group at C5 is primarily steric, potentially hindering attack at the C6 position.

Directed Ortho-Metalation (DoM): In the DoM of the 2-methylphenyl ring, there is a competition between deprotonation at the C6' position (ortho to the directing pyridyl group) and the C3' position (ortho to the methyl group). The coordination of the lithium base to the pyridyl nitrogen would strongly favor metalation at the C6' site. harvard.edu Furthermore, competition with benzylic metalation of the methyl group is also possible. The use of hindered bases like LDA can often favor benzylic deprotonation over ring deprotonation. uwindsor.ca

Side-Chain vs. Ring Functionalization: The choice of reagents and reaction conditions is crucial for achieving selectivity between functionalization of the methyl side-chain and the aromatic rings. Radical conditions (e.g., NBS/light) will strongly favor the benzylic position, while electrophilic aromatic substitution conditions will target the electron-rich pyridine ring.

Stereoselectivity is generally not a factor in the functionalization of the aromatic rings. However, it can become relevant if a chiral center is created during the functionalization of the methyl side-chain, for example, through the addition of a non-symmetric electrophile to the benzylic anion or subsequent reactions on a functionalized side chain. In such cases, the use of chiral reagents or catalysts would be necessary to control the stereochemical outcome.

Scientific literature is available for related compounds, such as other substituted phenylpyridines and aminopyridines. For instance, studies have been conducted on the DFT analysis of various arylated pyridine derivatives and the theoretical prediction of NMR chemical shifts for the broader class of pyridines. However, in adherence to the strict requirement to focus solely on this compound, this general information on related molecules cannot be used to construct a scientifically accurate and non-speculative article for the target compound.

To provide the requested detailed analysis and data tables for this compound, original research involving quantum chemical calculations would need to be performed. Without such primary research data, any attempt to generate the specified content would be hypothetical and would not meet the required standards of scientific accuracy and citation of detailed research findings.

Therefore, the generation of an article with the specified outline and content for this compound is not feasible based on currently available scientific literature.

Computational and Theoretical Studies of 5 2 Methylphenyl Pyridin 2 Amine and Its Derivatives

Computational Insights into Reaction Mechanisms Involving 5-(2-Methylphenyl)pyridin-2-amine

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to elucidate reaction mechanisms at a molecular level. For a molecule like this compound, several reaction types are of interest, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed C-N cross-coupling reactions.

DFT studies on similar substituted pyridines have shown that the reaction mechanism can be significantly influenced by the nature and position of substituents on the pyridine (B92270) ring. researchgate.net For instance, in SNAr reactions, the presence of electron-withdrawing groups can stabilize the Meisenheimer complex, which is a key intermediate, thereby facilitating the reaction. In the case of this compound, the tolyl group at the 5-position is electron-donating, which might influence the reactivity of the pyridine ring in such reactions.

Theoretical calculations on the rearrangement of 2-benzyloxypyridine derivatives have indicated that the reaction proceeds through a deprotonation step followed by a rate-determining rearrangement. researchgate.net Similar mechanistic principles could apply to reactions involving the amino group of this compound. DFT calculations can help identify the most probable reaction pathways by comparing the activation energies of different potential routes.

Furthermore, computational studies on the amination of aryl halides have highlighted the importance of the ligand in palladium-catalyzed C-N coupling reactions. researchgate.netnih.gov For a derivative of this compound, DFT could be employed to model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, providing insights into the role of different ligands and reaction conditions.

Transition State Characterization

The characterization of transition states is a cornerstone of computational reaction mechanism studies, as it allows for the determination of activation energies. For reactions involving this compound, transition state geometries would be highly dependent on the specific transformation.

In a hypothetical SNAr reaction where the amine acts as a nucleophile, the transition state would involve the formation of a C-N bond and the breaking of a bond between the pyridine carbon and a leaving group. DFT calculations on related systems have characterized such transition states, often revealing an associative mechanism. researchgate.net

For a palladium-catalyzed cross-coupling reaction, multiple transition states corresponding to the different steps of the catalytic cycle would be characterized. For example, the transition state for the oxidative addition step would involve the palladium center inserting into an aryl-halide bond.

Computational studies on imine-exchange reactions involving metal-coordinated pyridine pincers have shown that the activation energies for condensation and transimination can be high for a four-membered ring-shaped transition state. nih.gov However, the presence of additional molecules acting as proton shuttles can significantly lower these barriers. nih.gov This highlights the importance of explicitly considering the role of solvent or other additives in transition state calculations for reactions involving this compound.

A representative table of calculated activation energies for a related reaction is shown below.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Deprotonation | Low |

| Rearrangement | High (Rate-determining) |

| Table 1: Hypothetical activation energies for a rearrangement reaction based on studies of similar compounds. researchgate.net |

Reaction Coordinate Analysis

Reaction coordinate analysis, also known as intrinsic reaction coordinate (IRC) calculations, connects the transition state to the reactants and products, confirming that the characterized transition state is indeed the correct one for the reaction of interest. This analysis provides a detailed view of the energy profile along the reaction pathway.

For the SNAr reaction of substituted pyridines, kinetic and DFT studies have shown that the first step, the nucleophilic attack to form the Meisenheimer intermediate, is typically the rate-determining step. researchgate.net The reaction coordinate would clearly show the energy maximum corresponding to this transition state.

In the context of electrophilic aromatic substitution on pyridine, the position of substitution is crucial. Computational analysis has shown that electrophilic attack on pyridine is most likely at the 3-position because this avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the intermediate. youtube.com For this compound, a similar analysis would be necessary to predict the regioselectivity of electrophilic attack, considering the electronic effects of both the amino and the tolyl substituents.

The table below illustrates how DFT can be used to compare the reactivity of different sites on a pyridine ring.

| Property | Pyridine A | Pyridine B |

| HOMO Energy (eV) | -6.5 | -6.8 |

| LUMO Energy (eV) | -1.2 | -1.5 |

| Global Electrophilicity Index (ω) | 2.5 | 2.8 |

| Table 2: Representative global reactivity descriptors for two different substituted pyridines, calculated using DFT. A higher ω value indicates greater electrophilicity. researchgate.net |

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including the influence of the solvent and the exploration of different conformations.

For this compound, a key conformational feature is the dihedral angle between the phenyl and pyridine rings. This rotation is subject to steric hindrance from the methyl group on the phenyl ring and the amino group on the pyridine ring. MD simulations can provide an energetic profile of this rotation, identifying the most stable conformations. nih.govdoaj.org Studies on biaryl systems have shown that the preferred conformation is often a compromise between steric and electronic effects. nih.gov

Solvent effects can be significant. MD simulations of amines in different solvents have shown that the solvent can influence the conformational preferences and the accessibility of different functional groups. ulisboa.ptulisboa.pt For instance, a polar solvent might stabilize a more polar conformation of the molecule through dipole-dipole interactions or hydrogen bonding with the amino group. MD simulations can also be used to study the solvation of the molecule, providing insights into its solubility and how the solvent might mediate interactions with other reactants. nih.govuregina.caresearchgate.net

The flexibility of aromatic cages and the binding of inhibitors have been explored using cosolvent MD simulations, which can reveal how different probe molecules interact with a binding site. nih.gov A similar approach could be used to study the interaction of this compound with a biological target.

| Solvent | Average Dihedral Angle (°) |

| Water | 45 |

| Hexane | 60 |

| Table 3: Hypothetical results from an MD simulation showing the effect of solvent on the average dihedral angle between the phenyl and pyridine rings of this compound. |

Advanced Applications and Transformations of 5 2 Methylphenyl Pyridin 2 Amine in Organic Synthesis

5-(2-Methylphenyl)pyridin-2-amine as a Ligand in Homogeneous and Heterogeneous Catalysis

The presence of both a pyridinic nitrogen and an exocyclic amino group makes this compound an excellent candidate for use as a ligand in catalysis. These two nitrogen atoms can act as a bidentate chelate, coordinating to a metal center to form stable complexes. The 2-methylphenyl substituent can further influence the steric and electronic environment of the metal center, thereby tuning its catalytic activity.

Design and Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes using 2-aminopyridine-type ligands is a well-established area of coordination chemistry. Typically, the ligand is reacted with a metal salt in a suitable solvent to afford the desired complex. For this compound, a variety of transition metals could be employed to create a diverse range of complexes.

The design of these complexes can be further elaborated by modifying the ligand itself. For instance, the primary amine can be reacted with an aldehyde or ketone to form a Schiff base ligand. nih.gov This modification introduces an imine nitrogen, creating a potentially tridentate ligand and offering another point of coordination. The synthesis of a Schiff base ligand from 5-nitropyridin-2-amine and its subsequent complexation with Cu(II) and Zn(II) has been reported, demonstrating the feasibility of this approach. nih.gov

A general synthetic route would involve the reaction of this compound with a metal halide (e.g., MCl₂, where M = Co, Ni, Cu, Zn) in a solvent like ethanol (B145695) or methanol, often with gentle heating.

Table 1: Potential Metal Complexes with this compound Ligands

| Metal Ion | Potential Complex Structure | Coordination Mode |

| Cu(II) | [Cu(L)₂Cl₂] | Bidentate |

| Co(II) | [Co(L)₂Cl₂] | Bidentate |

| Ni(II) | [Ni(L)₂Cl₂] | Bidentate |

| Zn(II) | [Zn(L)₂Cl₂] | Bidentate |

| Pd(II) | [Pd(L)₂Cl₂] | Bidentate |

| Ru(II) | [Ru(L)₂(PPh₃)₂]Cl₂ | Bidentate |

L represents the this compound ligand.

Evaluation of Catalytic Performance in Organic Transformations

Metal complexes derived from substituted 2-aminopyridines have shown catalytic activity in a variety of organic transformations. For instance, nickel(II) complexes with pyridine-based ligands have been studied in olefin oligomerization. nih.gov Cobalt complexes with related 5-aryl-2-iminopyrrolyl ligands have been successfully used as catalysts for hydroboration reactions. acs.org

Complexes of this compound could be evaluated in similar catalytic reactions. The electronic-donating nature of the amino group and the steric bulk of the tolyl group could impart unique selectivity and activity. For example, these complexes could be tested as catalysts in cross-coupling reactions, hydrogenations, or oxidation reactions. The catalytic oxidation of aniline (B41778) to azobenzene (B91143) has been demonstrated with other Schiff base complexes. bldpharm.com

Table 2: Potential Catalytic Applications and Performance

| Reaction Type | Metal Catalyst | Substrate | Product | Potential Yield | Reference for Analogy |

| Henry Reaction | Co(II), Ni(II) | Aldehyde, Nitromethane | Nitroalkanol | Good (68-78%) | [N/A] |

| Olefin Oligomerization | Ni(II) | Ethylene | α-olefins | Moderate to High | nih.govdicp.ac.cn |

| Aniline Oxidation | Cu(II), Ni(II) | Aniline | Azobenzene | High (up to 91%) | bldpharm.com |

| Hydroboration | Co(I) | Alkene, Pinacolborane | Alkylborane | Good | acs.org |

This compound as a Key Building Block in Complex Molecule Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive pyridine (B92270) ring, makes it an attractive starting material for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. sioc-journal.cn

Construction of Nitrogen-Containing Heterocycles

A prominent application of 2-aminopyridines is in the synthesis of fused heterocyclic systems. One of the most common reactions is the construction of the imidazo[1,2-a]pyridine (B132010) scaffold, which is a core structure in many pharmaceutical compounds. sioc-journal.cn This can be achieved through the reaction of a 2-aminopyridine (B139424) with an α-haloketone. In the case of this compound, reaction with a substituted phenacyl bromide would lead to the corresponding 2,7-disubstituted imidazo[1,2-a]pyridine.

Another potential transformation is the use of the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to achieve formylation and cyclization, leading to various heterocyclic carbaldehydes which are themselves versatile synthetic intermediates. rsc.org

Synthesis of Advanced Pharmaceutical Intermediates and Scaffolds

The phenylaminopyrimidine structure is a key pharmacophore found in numerous kinase inhibitors. A well-known example is Imatinib, where a related compound, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, is a known impurity and synthetic precursor. researchgate.netgoogle.comchemicalbook.com This highlights the importance of the aminophenyl-pyridine/pyrimidine motif in medicinal chemistry.

This compound can serve as a crucial starting block for the synthesis of analogous pharmaceutical scaffolds. The amino group can be functionalized, for example, through acylation or by participating in coupling reactions to build more complex structures. Researchers have synthesized derivatives of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as inhibitors of the Bcr-Abl protein, demonstrating the utility of this type of scaffold in drug design. nih.gov

Application in Natural Product Analog Synthesis

Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse molecules, often inspired by natural products. The core idea is to use a common starting material and, through a series of branching reaction pathways, create a wide array of complex structures.

This compound is an ideal candidate for a DOS approach. The two nitrogen atoms and the aromatic rings provide multiple reaction sites that can be selectively functionalized. By combining this building block with other synthons in a combinatorial fashion, it would be possible to generate a library of novel compounds. These compounds could then be screened for biological activity, potentially leading to the discovery of new therapeutic agents that are analogs of known natural products.

Role of this compound in Materials Science

The inherent properties of this compound, such as its aromatic nature, potential for hydrogen bonding, and the presence of a nucleophilic amino group, make it a candidate for applications in materials science. While specific research on this compound is emerging, its structural motifs are found in various advanced materials.

Precursor for Polymeric Materials

The amino group of this compound serves as a reactive handle for polymerization reactions. In principle, it can undergo polycondensation reactions with suitable comonomers, such as diacyl chlorides or diisocyanates, to form polyamides and polyureas, respectively. The incorporation of the 5-(2-methylphenyl)pyridin-2-yl moiety into a polymer backbone could impart specific properties, including thermal stability, altered solubility, and the ability to coordinate with metal ions.

Polymers bearing amine functionalities are highly valued for their capacity to be conjugated with other molecules and to participate in complex formations. mdpi.com The synthesis of polymers from amino acid-based monomers is an active area of research, highlighting the importance of the amine group in creating biocompatible and functional polymers. chimia.chmdpi.com Although direct polymerization of this compound has not been extensively documented in peer-reviewed literature, the fundamental reactivity of the 2-aminopyridine group suggests its feasibility as a monomer. The synthesis of poly(amino acids) from 2,5-diketopiperazines, for instance, underscores the utility of cyclic monomers in producing biodegradable polymers for applications like drug delivery. mdpi.commdpi.comrsc.org This points to the potential for designing novel polymers derived from aminopyridine structures.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Comonomer Example | Potential Polymer Properties |

| Polyamide | Terephthaloyl chloride | High thermal stability, rigidity |

| Polyurea | Toluene diisocyanate | Elasticity, hydrogen bonding network |

| Polyimide | Pyromellitic dianhydride | Excellent thermal and chemical resistance |

Components in Organic Light-Emitting Diodes (OLEDs) or Optoelectronic Devices

Pyridine and its derivatives are frequently employed in the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices, often serving as electron-transporting or hole-transporting layers. While direct application of this compound in OLEDs is not widely reported, its structural components are present in more complex molecules designed for such purposes. For example, pyrene-pyridine integrated systems have been investigated as hole-transporting materials, demonstrating stable performance in OLEDs. researchgate.net The introduction of functional groups, such as methyl and bromo, to a diphenyl-pyridine unit has been shown to tune molecular properties and improve device performance.

The general class of 2-aminopyridines is recognized for its role in constructing advanced functional organic materials. mdpi.com The self-assembly of 4-aminopyridine (B3432731) on surfaces has been shown to act as a nucleation-inducing layer for transparent silver electrodes, improving the performance of organic light-emitting devices. nih.gov This suggests that the aminopyridine moiety can play a crucial role in the fabrication of optoelectronic devices, even if not directly as the light-emitting component. The fluorescence properties of aminopyridine derivatives are an active area of study, with the potential for creating novel fluorescent probes. mdpi.com

Supramolecular Chemistry and Self-Assembly Research Involving this compound

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where aminopyridine derivatives have shown significant promise. The ability of the 2-aminopyridine moiety to act as both a hydrogen bond donor (via the amino group) and acceptor (via the pyridine nitrogen and the amino nitrogen lone pair) makes it an excellent building block for creating self-assembled structures. mdpi.comresearchgate.net

The formation of diverse crystal packing motifs is driven by a molecule's functional groups and their ability to engage in specific intermolecular interactions. mdpi.com In aminopyridines, N-H···N hydrogen bonds are a common and strong interaction that directs their assembly in the solid state. mdpi.com Furthermore, π-π stacking interactions between the aromatic rings can further stabilize the supramolecular architecture.

While specific studies on the self-assembly of this compound are scarce, research on related systems provides valuable insights. For instance, the supramolecular assembly of other substituted aminopyridines is often dictated by a combination of hydrogen bonding and halogen bonding. mdpi.com The introduction of different substituents can tune the electronic and steric properties, thereby influencing the resulting supramolecular structure. mdpi.com Chiral pyridine-type ligands are known to self-assemble into well-defined polynuclear species in a stereoselective manner. chimia.ch The controlled self-assembly of pyridine-appended fluorophores has been shown to lead to tunable fluorescence, demonstrating the link between molecular structure, aggregation, and optical properties. rsc.org

The presence of the 2-methylphenyl group in this compound introduces steric bulk that would undoubtedly influence its packing in the solid state and its self-assembly in solution, potentially leading to unique supramolecular structures that are yet to be explored.

Table 2: Potential Supramolecular Interactions of this compound

| Interaction Type | Participating Groups | Potential Outcome |

| Hydrogen Bonding | Amino group (donor), Pyridine nitrogen (acceptor), Amino nitrogen (acceptor) | Formation of dimers, chains, or sheets |

| π-π Stacking | Phenyl ring, Pyridine ring | Stabilization of the crystal lattice |

| van der Waals Forces | Methyl group, Alkyl backbone | Influence on crystal packing and density |

Analytical Methodologies for the Characterization and Purity Assessment of 5 2 Methylphenyl Pyridin 2 Amine

Chromatographic Separation Techniques

Chromatography is essential for separating 5-(2-Methylphenyl)pyridin-2-amine from impurities, starting materials, and by-products that may be present after its synthesis. The choice between liquid or gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A well-developed reversed-phase HPLC method can effectively separate the target compound from polar and non-polar impurities.

Detailed research findings indicate that purity analysis is a critical step following the synthesis of related aminopyrimidine structures. For instance, in the preparation of a similar compound, HPLC was used to confirm a purity of over 99.5%. google.com A typical method for a compound like this compound would be developed based on established principles of reversed-phase chromatography. The method development would involve optimizing the column, mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity.

The aromatic nature of both the pyridine (B92270) and phenyl rings allows for sensitive detection using a UV-Vis spectrophotometer, typically in the range of 230-280 nm. The final method parameters would be validated for specificity, linearity, accuracy, and precision to ensure reliable purity assessment.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Typical Value/Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 184.24 g/mol , is suitable for GC analysis. avantorsciences.com This technique separates compounds based on their boiling points and interactions with the stationary phase, followed by detection using a mass spectrometer, which provides structural information based on the mass-to-charge ratio of the compound and its fragments.

In a typical GC-MS analysis, the compound is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. researchgate.net The mass spectrometer then ionizes the eluted compound, most commonly by electron ionization (EI), causing it to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. For this compound, expected fragments would include the molecular ion (M⁺), loss of the methyl group ([M-15]⁺), and fragments corresponding to the pyridinamine and methylphenyl moieties.

Table 2: Typical GC-MS Parameters and Expected Fragments

| Parameter | Typical Value/Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

| Expected Fragments (m/z) | 184 (M⁺), 169 ([M-CH₃]⁺), 93 (Aminopyridine fragment), 91 (Tolyl fragment) |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR would provide crucial information.

The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic region (typically 6.5-8.5 ppm) would contain complex signals from the protons on both the pyridine and phenyl rings. The coupling patterns would help determine the substitution pattern. A singlet corresponding to the methyl group (CH₃) would likely appear in the upfield region (around 2.2-2.5 ppm), while the amine (NH₂) protons would produce a broad singlet.

The ¹³C NMR spectrum would show a signal for each unique carbon atom. The number of signals would confirm the molecule's symmetry. Carbons of the aromatic rings would resonate in the 110-160 ppm range, while the methyl carbon would appear significantly upfield (around 15-25 ppm).

Table 3: Predicted ¹H and ¹³C NMR Spectral Assignments

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity / Notes |

| ¹H | 8.0 - 8.2 | Signal for proton on pyridine ring adjacent to nitrogen. |

| ¹H | 6.8 - 7.5 | Complex multiplet for the remaining 6 aromatic protons on both rings. |

| ¹H | 4.5 - 5.5 | Broad singlet for the two amine (NH₂) protons. |

| ¹H | 2.2 - 2.5 | Singlet for the three methyl (CH₃) protons. |

| ¹³C | 155 - 160 | Carbon atom in pyridine ring attached to the amine group. |

| ¹³C | 110 - 150 | Signals for the other 10 aromatic carbon atoms. |

| ¹³C | 18 - 22 | Signal for the methyl (CH₃) carbon. |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in the molecule. researchgate.netnih.gov The spectra are complementary and together provide a robust vibrational profile.

For this compound, the FTIR spectrum would prominently feature N-H stretching vibrations from the primary amine group, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be seen just below 3000 cm⁻¹. The region from 1400-1650 cm⁻¹ would contain characteristic C=C and C=N stretching vibrations from the aromatic rings.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the non-polar bonds, such as the C-C bond linking the two aromatic rings.

Table 4: Key Vibrational Modes and Expected Wavenumbers

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (Amine) | 3300 - 3500 | FTIR |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR/Raman |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | FTIR/Raman |

| C=N, C=C Ring Stretches | 1400 - 1650 | FTIR/Raman |

| N-H Bend | 1580 - 1650 | FTIR |